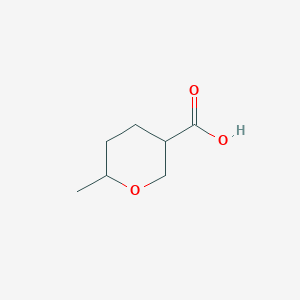

6-Methyloxane-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

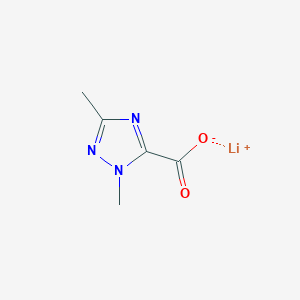

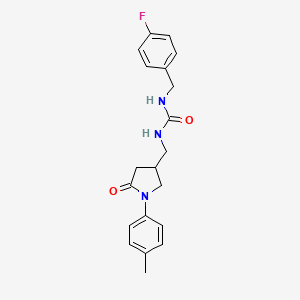

6-Methyloxane-3-carboxylic acid is an organic compound with the chemical formula C6H10O3. It belongs to the class of carboxylic acids, which are essential metabolites involved in various biochemical processes. These acids play critical roles in energy metabolism, acid–base regulation, and the synthesis of carbohydrates, lipids, and amino acids .

Aplicaciones Científicas De Investigación

Antifibrinolytic Activity : 6-Methyloxane-3-carboxylic acid has been explored for its potential in antifibrinolytic activity. AMCA, an isomer of p-aminomethyl cyclohexane carboxylic acid, which is structurally related to 6-methyloxane-3-carboxylic acid, has demonstrated significant inhibition of plasminogen activation and proven effective as an antifibrinolytic agent in clinical studies (Andersson et al., 2009).

Synthesis of Drug Precursors : Research on derivatives of 6-methyloxane-3-carboxylic acid has led to the synthesis of new 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. These derivatives are noteworthy as they are useful as drug precursors or perspective ligands (Dotsenko et al., 2019).

Development of Dipeptide Isosteres : The compound has been utilized in the synthesis of bicycles derived from tartaric acid and α-amino acids. These products, known as 3-aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids, serve as conformationally constrained dipeptide isosteres, offering potential applications in peptide and protein research (Guarna et al., 1999).

Inhibitor of Enzymes in Pharmacology : Bromophenol derivatives with a cyclopropyl moiety, which include structures akin to 6-methyloxane-3-carboxylic acid, have been found to be effective inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase. These inhibitors are significant in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Synthesis of High-Molecular-Weight Polymers : The molecule has been leveraged in the synthesis of high-molecular-weight hydrophilic polymers featuring carboxylic acid and hydroxyl pendant groups. Such polymers mimic natural acidic polysaccharides and find applications in biotechnology and pharmaceutical industries (Wathier et al., 2010).

Extraction and Derivatization Agent in Analytical Chemistry : It has been used as an extraction agent for pyridine-3-carboxylic acid and as a fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography, highlighting its utility in analytical methodologies (Kumar & Babu, 2009); (Yamaguchi et al., 1985).

Drug Design and Development : The chemical structure of 6-methyloxane-3-carboxylic acid offers insights into the design of carboxylic acid (bio)isosteres, a strategy often employed to enhance the properties of pharmacologically active compounds (Ballatore et al., 2013).

Cross-Coupling in Organic Synthesis : The compound has contributed to the development of methodologies for C(sp3)-C(sp3) cross-coupling of alcohols and carboxylic acids, illustrating its role in advancing organic synthesis techniques (Sakai & MacMillan, 2022).

Propiedades

IUPAC Name |

6-methyloxane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5-2-3-6(4-10-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQXOMZIWBBURV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyloxane-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Spiro[2H-indole-3,1'-cyclobutane]-1-ylprop-2-en-1-one](/img/structure/B2466456.png)

![N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2466459.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2466461.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2466467.png)

![N-(4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2466468.png)

![N-[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2466474.png)